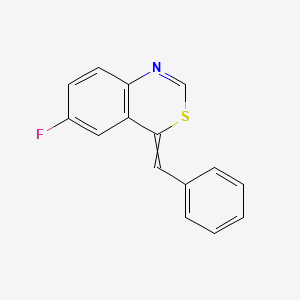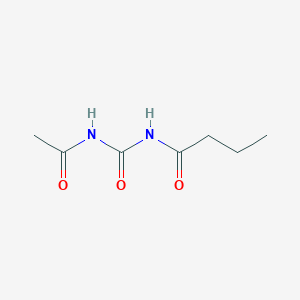
N-(acetylcarbamoyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(acétylcarbamoyl)butanamide est un composé organique de formule moléculaire C7H12N2O3. Il appartient à la classe des amides, qui sont des dérivés d'acides carboxyliques où le groupe hydroxyle est remplacé par un groupe amine. Ce composé se caractérise par sa structure unique, qui comprend un groupe acétylcarbamoyle lié à une chaîne principale de butanamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(acétylcarbamoyl)butanamide implique généralement la réaction du butanamide avec l'anhydride acétique en présence d'un catalyseur. La réaction est effectuée à des températures et des pressions contrôlées pour assurer la formation du produit souhaité. La réaction peut être représentée comme suit :
Butanamide+Anhydride acétique→N-(acétylcarbamoyl)butanamide+Acide acétique
Méthodes de production industrielle
En milieu industriel, la production de N-(acétylcarbamoyl)butanamide peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et augmenter le rendement. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la distillation pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
N-(acétylcarbamoyl)butanamide subit diverses réactions chimiques, notamment :
Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour produire du butanamide et de l'acide acétique.
Oxydation : Il peut subir des réactions d'oxydation pour former les oxydes correspondants.
Substitution : Le groupe acétylcarbamoyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Hydrolyse : Elle implique généralement l'utilisation d'acide ou de base aqueux à des températures élevées.
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Substitution : Des réactifs comme les halogènes ou les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits formés
Hydrolyse : Butanamide et acide acétique.
Oxydation : Oxydes correspondants et autres dérivés oxydés.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
N-(acétylcarbamoyl)butanamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux.
Mécanisme d'action
Le mécanisme d'action de N-(acétylcarbamoyl)butanamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des liaisons hydrogène et d'autres interactions avec les protéines et les enzymes, affectant leur fonction. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-(acetylcarbamoyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(acetylcarbamoyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Butanamide : Un amide plus simple avec des caractéristiques structurelles similaires, mais sans le groupe acétylcarbamoyle.
Acétamide : Un autre amide avec une chaîne carbonée plus petite et des propriétés fonctionnelles différentes.
Propionamide : Similaire au butanamide, mais avec une chaîne carbonée plus courte.
Unicité
N-(acétylcarbamoyl)butanamide est unique en raison de sa combinaison spécifique d'un groupe acétylcarbamoyle et d'une chaîne principale de butanamide. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
873972-81-7 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
N-(acetylcarbamoyl)butanamide |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-6(11)9-7(12)8-5(2)10/h3-4H2,1-2H3,(H2,8,9,10,11,12) |
Clé InChI |
AGFANEASZMIBNE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


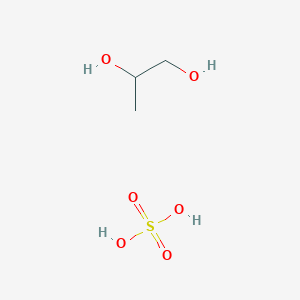
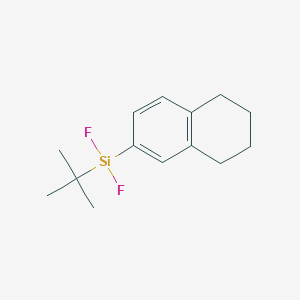
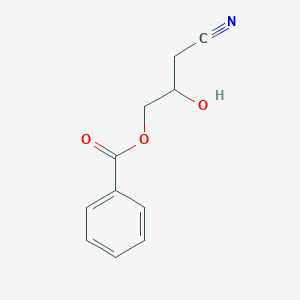
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
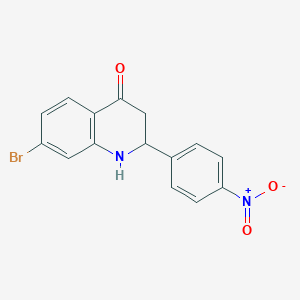

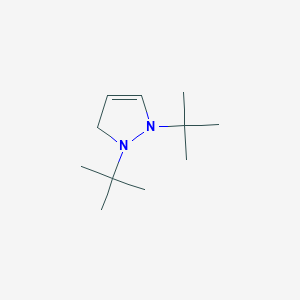
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
